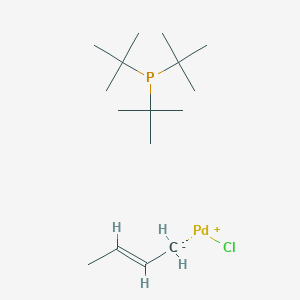
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is a palladium-based compound with the molecular formula C16H34ClPPd. It is a coordination complex where palladium is bonded to a chloro ligand, a crotyl group, and a tri-tert-butylphosphine ligand. This compound is known for its catalytic properties, particularly in organic synthesis and cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) can be synthesized in a nitrogen-filled glovebox to prevent oxidation. The synthesis involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl group. The reaction is typically carried out in a dry solvent like tetrahydrofuran (THF) at room temperature for about 30 minutes. After the reaction, the solvent is removed under vacuum to yield the desired product as a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control of reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) primarily undergoes cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
Heck Reaction: Coupling of alkenes with aryl halides.
Stille Coupling: Formation of carbon-carbon bonds using organotin reagents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses aryl halides, boronic acids, and a base like potassium carbonate in an aqueous or organic solvent.
Heck Reaction: Involves aryl halides, alkenes, and a base such as triethylamine in a polar solvent.
Stille Coupling: Uses organotin reagents and aryl halides in the presence of a base.
Major Products
The major products of these reactions are often biaryl compounds, substituted alkenes, and other complex organic molecules that are valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is widely used in scientific research due to its catalytic properties:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Biology: Its applications in biology are less common but can include the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers
Wirkmechanismus
The mechanism by which Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) exerts its catalytic effects involves the activation of palladium. The palladium center undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps. These steps facilitate the formation of new chemical bonds, particularly in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium complex used in similar catalytic applications.
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II): A second-generation precatalyst with a biphenyl-based ligand
Uniqueness
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze specific reactions with high efficiency and selectivity .
Eigenschaften
Molekularformel |
C16H34ClPPd |
|---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
InChI-Schlüssel |
OSYVQMVMDNMXNI-NXZCPFRHSA-M |
Isomerische SMILES |
C/C=C/[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
Kanonische SMILES |
CC=C[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



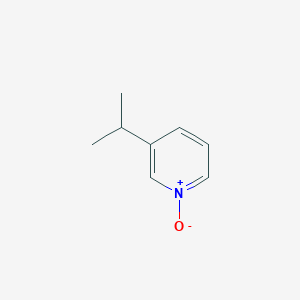

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
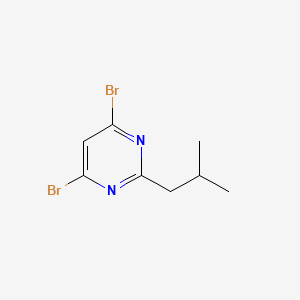
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid](/img/structure/B13013883.png)
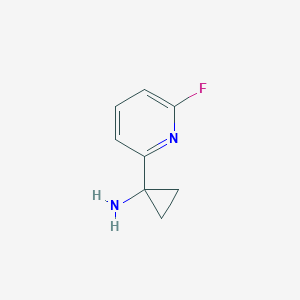
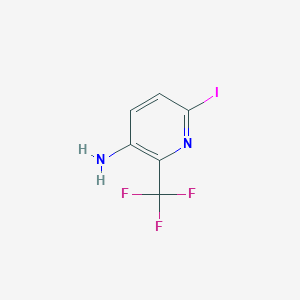
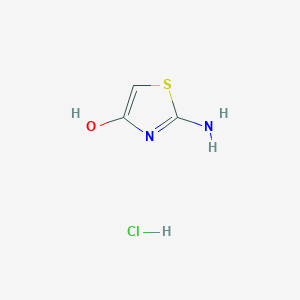
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
